

Application Note: Comprehensive Characterization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B091636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques for the characterization of **3-Methyl-5-phenylisoxazole-4-carboxylic acid** (CAS No: 17153-21-8), a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined herein cover spectroscopic and chromatographic methods to confirm the identity, purity, and structural features of this molecule.

Introduction

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a member of the isoxazole class of heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antiviral, antifungal, and anti-HIV properties.^[1] Accurate and comprehensive characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and reliability of research and development outcomes. This application note details the experimental protocols for the characterization of **3-Methyl-5-phenylisoxazole-4-carboxylic acid** using a suite of analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methyl-5-phenylisoxazole-4-carboxylic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **3-Methyl-5-phenylisoxazole-4-carboxylic acid**

Property	Value	Reference
CAS Number	17153-21-8	[2]
Molecular Formula	C ₁₁ H ₉ NO ₃	[2]
Molecular Weight	203.19 g/mol	[1]
Melting Point	189 °C	[2]
Boiling Point	362.1 °C at 760 mmHg	[2]
Physical Form	Solid	[2]

Analytical Techniques and Protocols

A multi-technique approach is essential for the unambiguous characterization of **3-Methyl-5-phenylisoxazole-4-carboxylic acid**. The following sections provide detailed protocols for the recommended analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. Both ¹H and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **3-Methyl-5-phenylisoxazole-4-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a standard pulse program.
- The chemical shift of the acidic proton of the carboxylic acid is concentration and solvent-dependent and typically appears as a broad singlet downfield.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Carboxyl carbons typically resonate in the range of 165-185 ppm.

Data Presentation:

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **3-Methyl-5-phenylisoxazole-4-carboxylic acid**

Assignment	^1H Chemical Shift (ppm, predicted)	^{13}C Chemical Shift (ppm, predicted)
-CH ₃	~2.5	~12
Aromatic-H	7.4 - 7.8	128 - 132
-COOH	>10 (broad)	~165
Isoxazole-C3	-	~160
Isoxazole-C4	-	~110
Isoxazole-C5	-	~170

Note: The predicted values are based on typical chemical shifts for similar isoxazole structures and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Acquire spectra in both positive and negative ion modes.
 - In positive ion mode, expect to observe the protonated molecule $[M+H]^+$ and other adducts like $[M+Na]^+$.
 - In negative ion mode, the deprotonated molecule $[M-H]^-$ should be observed.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation:

Table 3: Predicted m/z Values for **3-Methyl-5-phenylisoxazole-4-carboxylic acid** in Mass Spectrometry

Adduct	Predicted m/z
$[M+H]^+$	204.06552
$[M+Na]^+$	226.04746
$[M-H]^-$	202.05096

Source: Predicted values from PubChemLite.[\[3\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reverse-phase method is generally suitable for this type of molecule.

Experimental Protocol:

- Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[4] The exact ratio should be optimized to achieve good separation and a reasonable retention time.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 μ m syringe filter.
- Chromatographic Conditions:
 - Set the column temperature (e.g., 30 °C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).

Data Presentation:

Table 4: Characteristic IR Absorption Bands for **3-Methyl-5-phenylisoxazole-4-carboxylic acid**

Functional Group	Wavenumber (cm^{-1})	Description
O-H (Carboxylic Acid)	3300-2500	Very broad
C-H (Aromatic)	3100-3000	Sharp
C=O (Carboxylic Acid)	1760-1690	Strong, sharp
C=N (Isoxazole)	~1600	Medium
C=C (Aromatic)	1600-1450	Medium
C-O (Carboxylic Acid)	1320-1210	Medium

Source: General ranges for functional groups.[\[5\]](#)[\[6\]](#)

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Experimental Protocol:

- Instrumentation: Use a CHN elemental analyzer.
- Sample Preparation: A few milligrams of the dry, pure sample are accurately weighed.
- Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO_2 , H_2O , N_2) are quantitatively measured.

Data Presentation:

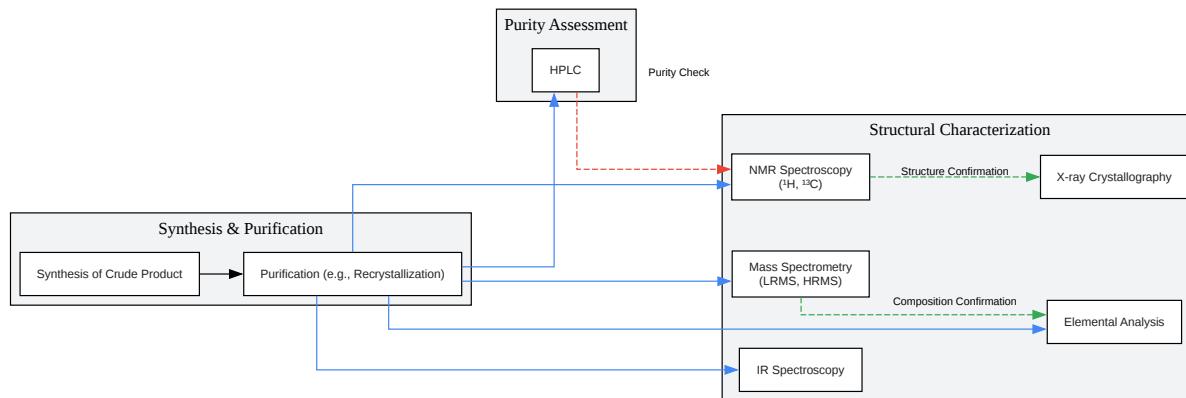
Table 5: Elemental Composition of **3-Methyl-5-phenylisoxazole-4-carboxylic acid** ($C_{11}H_9NO_3$)

Element	Theoretical Percentage (%)
Carbon (C)	65.02
Hydrogen (H)	4.46
Nitrogen (N)	6.89

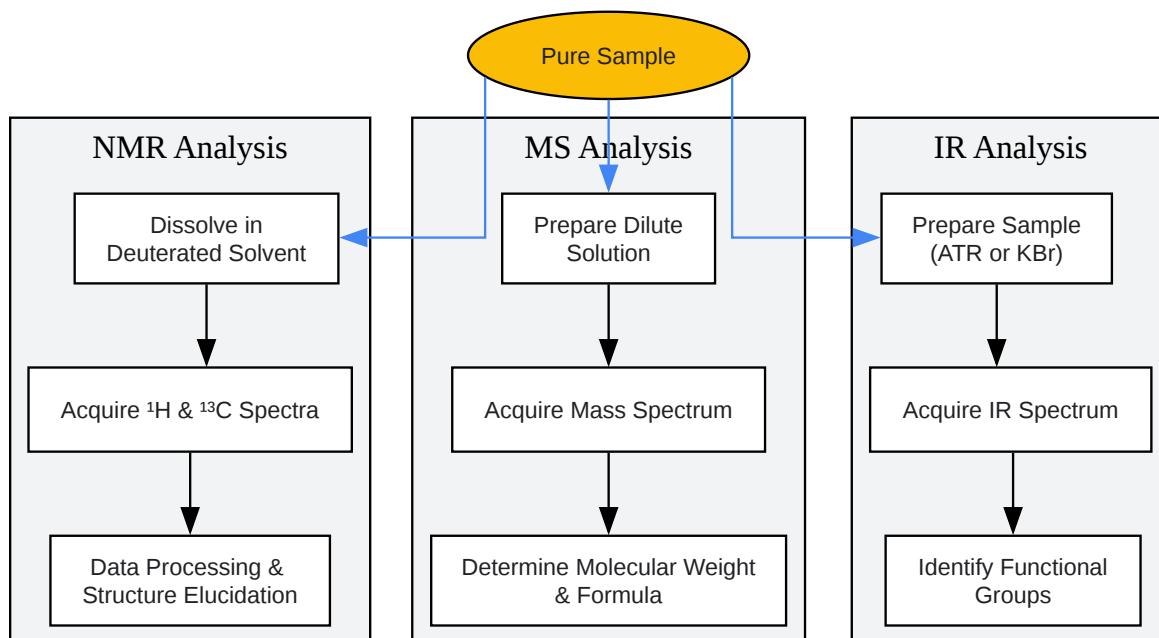
X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol:


- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent like ethanol.
- Data Collection: Mount a single crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).[\[1\]](#)
- Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Data Presentation:


For the isomeric compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the crystal system is monoclinic with the space group $P2_1/n$.[\[1\]](#) Similar detailed structural information can be obtained for the title compound.

Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis, purification, and characterization.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for spectroscopic analysis techniques.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of **3-Methyl-5-phenylisoxazole-4-carboxylic acid**. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of the molecule, which are critical for its application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 17153-21-8 [sigmaaldrich.com]
- 3. PubChemLite - 3-methyl-5-phenylisoxazole-4-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091636#analytical-techniques-for-3-methyl-5-phenylisoxazole-4-carboxylic-acid-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com